N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide
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Overview
Description
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a trichloroethyl group, and a chlorobenzamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide typically involves a multi-step process. One common method includes the condensation of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 3-chlorobenzoyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: Such as hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide include:
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Known for its antimicrobial properties.
N-Phenyl-4-piperidinamine: Used in the synthesis of various pharmaceuticals.
4-(4-Bromophenyl)-thiazol-2-amine: Exhibits antifungal and antimicrobial activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrCl4N2O |
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Molecular Weight |
457.0 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-chlorobenzamide |
InChI |
InChI=1S/C15H11BrCl4N2O/c16-10-4-6-12(7-5-10)21-14(15(18,19)20)22-13(23)9-2-1-3-11(17)8-9/h1-8,14,21H,(H,22,23) |
InChI Key |
YDMPCDLGFWNZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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